molecular formula C11H10ClNO B1498346 5-(Chloromethyl)-8-methoxyquinoline CAS No. 740797-41-5

5-(Chloromethyl)-8-methoxyquinoline

Cat. No. B1498346
M. Wt: 207.65 g/mol
InChI Key: FTCANKHCHNIQBL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-8-methoxyquinoline is a type of organic compound. It likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has a chloromethyl (-CH2Cl) group and a methoxy (-OCH3) group .


Synthesis Analysis

While specific synthesis methods for 5-(Chloromethyl)-8-methoxyquinoline are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) can be produced from biomass-derived carbohydrates . The synthesis typically involves dehydration processes in the presence of a catalyst .

Scientific Research Applications

Chemosensor Development

5-Chloro-8-methoxyquinoline has been explored for its utility in the development of chemosensors. Specifically, it was used to append diaza-18-crown-6, creating a compound that selectively responds to Cd²⁺ ions over other tested metal ions through a significant increase in fluorescence. This capability suggests its potential application in measuring Cd²⁺ concentrations in waste effluent streams and food products, highlighting its importance in environmental monitoring and food safety (Prodi et al., 2001).

Anticorrosion Studies

Research has also investigated the anticorrosion performance of 8-hydroxyquinoline derivatives, including those similar in structure to 5-(Chloromethyl)-8-methoxyquinoline, for mild steel in acidic media. These studies reveal the compounds' efficacy as cathodic inhibitors and their significant mixed-type effect at high inhibitor concentrations. The effectiveness of these derivatives in protecting metal surfaces from corrosion, along with their adsorption behaviors, underscores their potential in materials science, specifically for enhancing the longevity and durability of metal components in corrosive environments (Douche et al., 2020).

Future Directions

While specific future directions for 5-(Chloromethyl)-8-methoxyquinoline are not available, research into similar compounds is ongoing. For example, there is interest in using 5-(Chloromethyl)furfural (CMF) as a renewable feedstock for the production of bio-based chemicals .

properties

IUPAC Name

5-(chloromethyl)-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-14-10-5-4-8(7-12)9-3-2-6-13-11(9)10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCANKHCHNIQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)CCl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653276
Record name 5-(Chloromethyl)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-8-methoxyquinoline

CAS RN

740797-41-5
Record name 5-(Chloromethyl)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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